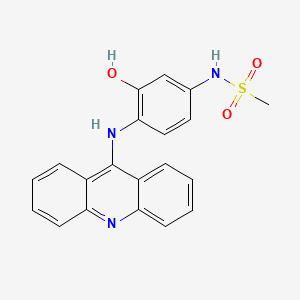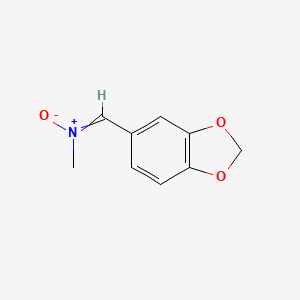![molecular formula C13H25Cl3O2Si B14493820 Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane CAS No. 63370-43-4](/img/structure/B14493820.png)
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane is a complex organosilicon compound. This compound is characterized by the presence of a silicon atom bonded to a propyl group, two ethyl groups, and a prop-1-en-1-yl group substituted with a 2,2,2-trichloroethoxy methoxy moiety. Organosilicon compounds like this one are often used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane typically involves multiple steps:
Formation of the Prop-1-en-1-yl Group: This can be achieved through the reaction of an appropriate alkene with a halogenating agent to introduce the double bond.
Attachment of the 2,2,2-Trichloroethoxy Methoxy Group: This step involves the reaction of the prop-1-en-1-yl group with 2,2,2-trichloroethanol in the presence of a base to form the trichloroethoxy methoxy moiety.
Formation of the Silane Core: The final step involves the reaction of the intermediate product with diethylchlorosilane in the presence of a catalyst to form the desired organosilicon compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the reaction.
Purification Steps: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding silane derivatives.
Substitution: The compound can undergo substitution reactions where the trichloroethoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, and other cellular processes, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl(propyl)silane: Lacks the trichloroethoxy methoxy group, resulting in different chemical properties.
Diethyl(ethyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane: Contains an ethyl group instead of a propyl group, leading to variations in reactivity and applications.
Uniqueness
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane is unique due to the presence of the trichloroethoxy methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
63370-43-4 |
|---|---|
Molecular Formula |
C13H25Cl3O2Si |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
diethyl-propyl-[3-(2,2,2-trichloroethoxymethoxy)prop-1-enyl]silane |
InChI |
InChI=1S/C13H25Cl3O2Si/c1-4-9-19(5-2,6-3)10-7-8-17-12-18-11-13(14,15)16/h7,10H,4-6,8-9,11-12H2,1-3H3 |
InChI Key |
NDOJLHYLBDMXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CC)(CC)C=CCOCOCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)




![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)
![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)

![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
